An In-depth Technical Guide to 1-(4-Methoxyphenyl)-4-methylpentan-1-one
An In-depth Technical Guide to 1-(4-Methoxyphenyl)-4-methylpentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Aromatic Ketone
1-(4-Methoxyphenyl)-4-methylpentan-1-one is an aromatic ketone characterized by a methoxy-substituted phenyl ring attached to a pentanone backbone with a methyl group at the fourth position. While specific research on this molecule is limited, its structural motifs are prevalent in medicinal chemistry and materials science, suggesting a potential for unexplored applications. Aromatic ketones, as a class, are known to be valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The methoxy group can influence the molecule's electronic properties and metabolic stability, while the isohexyl chain can impact its lipophilicity and steric interactions. This guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential utility of this compound.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 1-(4-Methoxyphenyl)-4-methylpentan-1-one, based on its structure and data from similar compounds like 1-(4-methoxyphenyl)pentan-1-one.[1][2]
| Property | Predicted Value |
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Estimated >300 °C at 760 mmHg |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water |
| LogP (Octanol/Water Partition Coefficient) | Estimated 3.5 - 4.0 |
Proposed Synthesis: The Friedel-Crafts Acylation Approach
A logical and well-established method for the synthesis of 1-(4-Methoxyphenyl)-4-methylpentan-1-one is the Friedel-Crafts acylation of anisole with 4-methylvaleryl chloride.[3][4][5][6][7] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring. The methoxy group of anisole is an activating, ortho-, para-director, meaning it will facilitate the reaction and primarily direct the incoming acyl group to the position para to itself, which is sterically more accessible.
Reaction Mechanism
The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of 4-methylvaleryl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich anisole ring, leading to the formation of a sigma complex (an arenium ion intermediate). A subsequent deprotonation restores the aromaticity of the ring, yielding the final product.
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of 1-(4-Methoxyphenyl)-4-methylpentan-1-one.
Step-by-Step Experimental Protocol
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
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Addition of Reactants: Charge the dropping funnel with a solution of 4-methylvaleryl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension. After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition of anisole, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of crushed ice, followed by 1M hydrochloric acid. Transfer the mixture to a separatory funnel.
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Extraction and Washing: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure 1-(4-Methoxyphenyl)-4-methylpentan-1-one.
Analytical Characterization (Predicted)
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose, with predicted spectral data based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
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δ 7.95 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the carbonyl group.
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δ 6.95 (d, J = 8.8 Hz, 2H): Aromatic protons meta to the carbonyl group.
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δ 3.85 (s, 3H): Methoxy protons.
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δ 2.90 (t, J = 7.6 Hz, 2H): Methylene protons alpha to the carbonyl group.
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δ 1.65 (m, 1H): Methine proton at the 4-position.
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δ 1.55 (q, J = 7.6 Hz, 2H): Methylene protons beta to the carbonyl group.
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δ 0.95 (d, J = 6.4 Hz, 6H): Diastereotopic methyl protons at the 4-position.
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-
¹³C NMR (100 MHz, CDCl₃):
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δ 199.0: Carbonyl carbon.
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δ 163.5: Aromatic carbon bearing the methoxy group.
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δ 130.5: Aromatic carbons ortho to the carbonyl group.
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δ 129.5: Aromatic carbon ipso to the carbonyl group.
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δ 113.8: Aromatic carbons meta to the carbonyl group.
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δ 55.5: Methoxy carbon.
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δ 38.0: Methylene carbon alpha to the carbonyl group.
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δ 35.0: Methylene carbon beta to the carbonyl group.
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δ 28.0: Methine carbon at the 4-position.
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δ 22.5: Methyl carbons.
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Infrared (IR) Spectroscopy
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~2950 cm⁻¹: C-H stretching (aliphatic).
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~1680 cm⁻¹: C=O stretching (aryl ketone).
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~1600, 1510 cm⁻¹: C=C stretching (aromatic ring).
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~1250, 1030 cm⁻¹: C-O stretching (ether).
Mass Spectrometry (MS)
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Expected [M]+: m/z = 206.13.
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Key Fragmentation Pattern: A prominent peak at m/z = 135 corresponding to the [CH₃OC₆H₄CO]⁺ fragment (the 4-methoxybenzoyl cation) is expected due to alpha-cleavage.
Potential Applications and Future Directions (Speculative)
Given the structural features of 1-(4-Methoxyphenyl)-4-methylpentan-1-one, several areas of research could be of interest:
-
Medicinal Chemistry: The molecule could serve as a scaffold for the synthesis of novel compounds with potential biological activity. The aromatic ketone functionality is a common feature in various classes of drugs.
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Flavor and Fragrance Industry: Structurally related compounds, such as 1-(4-methoxyphenyl)-4-methyl-1-penten-3-one, are used as flavoring and fragrance agents.[8][9][10] It is plausible that the target compound could possess interesting organoleptic properties.
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Polymer and Materials Science: Aromatic ketones can be used as photoinitiators in polymerization processes.
Further research is warranted to synthesize and characterize this compound to explore its properties and potential applications fully.
References
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Synthesis of (1RS,2SR)-2-amino-1-(4-methoxyphenyl)-4-methyl-pentane-1-ol. Molbase. Available from: [Link]
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1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one. PubChem. Available from: [Link]
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1-Penten-3-one, 1-(4-methoxyphenyl)-4-methyl-. LookChem. Available from: [Link]
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1-(4-Methoxyphenyl)pentan-1-one. SIELC Technologies. Available from: [Link]
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1-(4-Methoxyphenyl)-4-methylpent-1-en-3-one. PubChem. Available from: [Link]
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Plourde, G. L. 1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanone. Molbank. 2003, 2003(3), M317. Available from: [Link]
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1-Penten-3-one, 1-(4-methoxyphenyl)-4-methyl-. US EPA. Available from: [Link]
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1-(4-Methoxyphenyl)pentan-1-one. PubChem. Available from: [Link]
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Friedel Crafts Reaction Virtual Lab. PraxiLabs. Available from: [Link]
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Makihara, M. and Komura, K. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry. 2017, 7, 185-192. Available from: [Link]
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Friedel-Crafts Acylation. University of Wisconsin-Madison. Available from: [Link]
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1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanone. ResearchGate. Available from: [Link]
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Friedel-Crafts Acylation of Anisole. Studocu. Available from: [Link]
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Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available from: [Link]
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